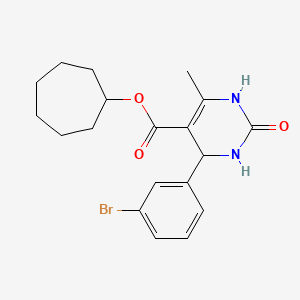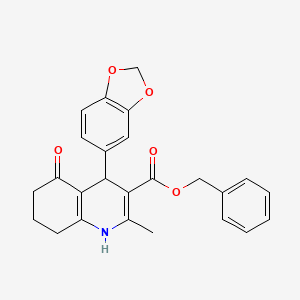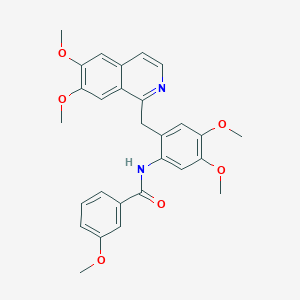![molecular formula C23H20N2OS B11094572 2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide](/img/structure/B11094572.png)
2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide: is a complex organic compound with a diverse range of applications. Let’s explore its synthesis, reactions, and significance.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One notable method is the Mitsunobu-style cyclization of 2-methyl-3-[1-(phenylsulfanyl)cyclohexyl]propane-1,3-diol in toluene. Treatment with triphenylphosphine, Ziram®, and DEAD yields 3-methyl-2-[1-(phenylsulfanyl)cyclohexyl]oxetane in 85% yield .
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a starting point for large-scale synthesis.
Chemical Reactions Analysis
Reaction Types:: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions::Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can convert the sulfide group to a sulfoxide or sulfone.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can reduce functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or other reactive sites.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation of the phenylsulfanyl group may yield a sulfone rather than a sulfoxide .
Scientific Research Applications
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules.
Functional Group Manipulation: Its unique functional groups make it valuable for designing new compounds.
Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Drug Development: Researchers explore its potential as a drug candidate.
Fine Chemicals: Used in the production of specialty chemicals.
Pharmaceuticals: May serve as an intermediate in drug synthesis.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar functional groups or structural motifs may share some properties. Further exploration is needed to highlight its uniqueness.
Properties
Molecular Formula |
C23H20N2OS |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-(1-methyl-3-phenylsulfanylindol-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C23H20N2OS/c1-25-20-15-9-8-14-19(20)23(27-18-12-6-3-7-13-18)21(25)16-22(26)24-17-10-4-2-5-11-17/h2-15H,16H2,1H3,(H,24,26) |
InChI Key |
KHHVFOKNBWRRMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CC(=O)NC3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(naphthalen-1-yl)-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B11094498.png)
![(2Z)-3-benzyl-N-(3-chloro-4-methylphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11094500.png)
![(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B11094507.png)

![N-[Diphenyl(sulfanylidene)-phosphanyl]pyrimidin-2-amine](/img/structure/B11094514.png)
![1,3-dimethyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11094522.png)

![2-(1,3-benzothiazol-2-yl)-4-{(E)-[(thiophen-2-ylmethyl)imino]methyl}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11094540.png)
![4-{4-[(1E)-1-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11094546.png)
![3-tert-butyl-7-({2-[4-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11094562.png)




